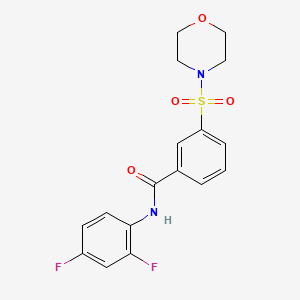

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c18-13-4-5-16(15(19)11-13)20-17(22)12-2-1-3-14(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRPAJUKUOEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 2,4-difluoroaniline with a suitable benzoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting intermediate is then reacted with morpholine and a sulfonyl chloride to introduce the morpholinosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide is a chemical compound with a difluorophenyl group, a morpholino group, and a sulfonyl group attached to a benzamide core. It has several applications in scientific research, including use as a building block for synthesizing complex molecules and materials. It can also be employed in studying enzyme inhibition and protein-ligand interactions. Additionally, it may be used in the production of specialty chemicals and advanced materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation Under specific conditions, the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

- Substitution The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

This compound has potential biological activities, making it a compound of interest in medicinal chemistry.

Inhibition of Carbonic Anhydrase

The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This inhibition can lead to decreased tumor growth and survival.

Antitumor Activity

Research indicates that the compound exhibits significant inhibitory effects against cancer cell lines, particularly breast cancer cells, with effective concentrations ranging from 1.52 to 6.31 μM. This selectivity suggests a targeted approach to cancer therapy.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholinosulfonyl group may contribute to the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly versatile, with modifications at the aromatic ring and sulfonamide groups influencing bioactivity. Key analogs include:

Key Observations :

- Morpholinosulfonyl groups improve aqueous solubility compared to alkyl or aryl sulfonamides, as seen in h-NTPDase inhibitors .

Pharmacological Activity Comparison

Enzyme Inhibition Profiles

Sulfamoyl benzamides are prominent inhibitors of h-NTPDases and kinases:

Key Observations :

- The target compound’s morpholinosulfonyl group may confer selectivity for h-NTPDase2, akin to compound 3f, which inhibits h-NTPDase2 at sub-micromolar concentrations .

- Difluorophenyl-containing analogs like VU0357121 exhibit divergent activities (e.g., mGlu5 modulation vs. kinase inhibition), highlighting the role of auxiliary substituents in target specificity .

Biological Activity

N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide (CAS No. 805282-83-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a difluorophenyl group and a morpholinosulfonyl moiety, which contribute to its unique chemical properties. The presence of fluorine atoms enhances the lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

This compound has been studied for its interaction with biological targets, particularly in cancer treatment:

- Inhibition of Carbonic Anhydrase : The compound has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. This inhibition can lead to decreased tumor growth and survival.

- Antitumor Activity : Research indicates that the compound exhibits significant inhibitory effects against cancer cell lines, particularly breast cancer cells, with effective concentrations ranging from 1.52 to 6.31 μM. This selectivity suggests a targeted approach to cancer therapy.

Biological Activity Data

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| Inhibition of Carbonic Anhydrase IX | Significant inhibition | Not specified |

| Antitumor Effect on Breast Cancer | IC50: 1.52 - 6.31 μM | 1.52 - 6.31 μM |

Case Studies and Research Findings

- Anticancer Properties : A study on various benzamide derivatives highlighted this compound's ability to inhibit the proliferation of breast cancer cell lines effectively. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with CA IX .

- Antimicrobial Activity : Although primarily studied for its anticancer properties, preliminary research also suggests potential antimicrobial activity against certain pathogens, although specific data on this aspect remains limited .

- Structural Investigations : Crystal structure analysis has provided insights into the compound's conformational dynamics and intermolecular interactions, which are crucial for understanding its biological activity at the molecular level .

Q & A

Basic: What synthetic strategies are employed to prepare N-(2,4-difluorophenyl)-3-(morpholinosulfonyl)benzamide, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For example:

- Step 1: React 3-(morpholinosulfonyl)benzoyl chloride with 2,4-difluoroaniline in anhydrous dichloromethane (DCM) under nitrogen.

- Step 2: Use a base like triethylamine (Et₃N) to neutralize HCl byproducts, enhancing reaction efficiency.

- Key Conditions: Temperature (0–25°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 acyl chloride:amine) are critical for yields >70% .

Table 1: Example Reaction Parameters from Analogous Syntheses

| Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chlorobenzoyl chloride | Et₃N | DCM | 98 | |

| Morpholine-sulfonyl chloride | NaHCO₃ | THF | 63–79 |

Basic: Which analytical techniques validate the structural integrity and purity of this compound?

Methodological Answer:

- 1H NMR (300 MHz, d6-DMSO): Confirm substituent integration (e.g., difluorophenyl aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- ESI-MS: Verify molecular ion peaks (e.g., [M+H]+ expected at m/z 423.1 for C₁₇H₁₅F₂N₂O₃S).

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Basic: What in vitro assays are recommended for initial biological profiling?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases (e.g., BRAF) or fungal enzymes (e.g., CYP51) using fluorescence-based substrates. IC₅₀ values <1 µM suggest high potency .

- Antifungal Susceptibility Testing: Use microbroth dilution (CLSI M38/M60 guidelines) to determine MICs against Aspergillus spp. .

- Cytotoxicity: Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .

Advanced: How do structural modifications to the morpholinosulfonyl group influence target binding and selectivity?

Methodological Answer:

-

Morpholine Ring Substitution: Replacing morpholine with piperazine (e.g., in compound 13 from ) reduces BRAF binding energy by 2.3 kcal/mol, indicating weaker interactions.

-

Sulfonyl Group Removal: Eliminating the sulfonyl moiety decreases antifungal activity (MIC increases from 0.5 µM to >10 µM) due to loss of hydrogen bonding with CYP51 .

-

Table 2: SAR Trends in Analogous Compounds

Modification BRAF ΔG (kcal/mol) Antifungal MIC (µM) Morpholinosulfonyl (parent) -10.4 0.5 Piperazinylsulfonyl -8.1 2.1 No sulfonyl group -6.9 >10

Advanced: How can contradictory data in biochemical assays across studies be resolved?

Methodological Answer:

- Standardize Assay Conditions: Control variables like ATP concentration (e.g., 10 µM vs. 100 µM in kinase assays) and incubation time .

- Validate Target Engagement: Use orthogonal methods (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm direct target interaction .

- Replicate in Multiple Models: Compare results in fungal hyphae vs. planktonic cells or BRAF-mutant vs. wild-type cancer lines .

Advanced: What computational approaches predict binding modes and optimize interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to BRAF (PDB: 8C7X) or CYP51 (PDB: 5FSA). Key interactions include hydrogen bonds with Cys532 (BRAF) or heme iron coordination (CYP51) .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

- Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) .

Advanced: What strategies improve in vivo pharmacokinetics without compromising efficacy?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in pulmonary fungal infections, mimicking PC945’s inhaled delivery .

- Metabolic Stability: Replace labile groups (e.g., methyl sulfone) with trifluoromethyl to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.